5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol
Description
5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol is a purine-derived nucleoside analog characterized by a methyl-substituted oxolanol (tetrahydrofuran) ring linked to the 6-aminopurine base. This compound shares structural motifs with natural nucleosides, such as adenosine and deoxyadenosine, but distinguishes itself through the presence of a methyl group at the 2-position of the oxolanol ring and a hydroxyl group at the 3-position. These modifications influence its physicochemical properties, including solubility and lipophilicity, as well as its interactions with biological targets like enzymes and nucleic acids .
Its synthesis typically involves coupling purine bases with modified sugar moieties, leveraging stereoselective reactions to achieve desired configurations .
Structure
3D Structure
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPXOJTVQDVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927095 | |
| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6698-26-6, 13116-42-2 | |
| Record name | NSC95943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC95107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and oxolane precursors.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automated Systems: Automation in the synthesis process helps in maintaining consistency and reducing human error.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may lead to the formation of oxo derivatives.
Reduction: Reduction can result in the formation of reduced purine derivatives.
Substitution: Substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and modulate their activity.
Interact with DNA/RNA: The compound may interact with nucleic acids, affecting their function and stability.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol with structurally related purine derivatives:
Physicochemical and Pharmacokinetic Properties
- Binding Affinity: Substituents on the oxolanol ring (e.g., methyl vs. hydroxymethyl) alter interactions with enzymes. For example, hydroxyethyl or hydroxymethyl groups in related compounds enhance hydrogen bonding with viral polymerases .
- Metabolic Stability : Methyl groups may confer resistance to enzymatic degradation compared to hydroxylated analogs, extending half-life in biological systems .
Key Research Findings
- Structural Uniqueness : The 2-methyl group distinguishes this compound from natural nucleosides, reducing metabolic lability while maintaining base-pairing capability .
- Comparative Efficacy: In enzymatic assays, analogs with bulkier substituents (e.g., benzylamino or hydroxyethyl) show higher antiviral potency, suggesting that further modifications to 5-(6-Aminopurin-9-yl)-2-methyl-3-oxolanol could optimize activity .
- Toxicity Profile : Preliminary studies indicate lower cytotoxicity compared to 6-mercaptopurine, possibly due to reduced off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
